molecular formula C24H14 B1618405 Dibenzo(e,k)acephenanthrylene CAS No. 206-06-4

Dibenzo(e,k)acephenanthrylene

Cat. No.: B1618405
CAS No.: 206-06-4
M. Wt: 302.4 g/mol
InChI Key: SCQIPRLBRNOUOX-UHFFFAOYSA-N
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Description

Dibenzo(e,k)acephenanthrylene is a polycyclic aromatic hydrocarbon with the molecular formula C24H14. It is a complex organic compound consisting of multiple fused benzene rings, which contribute to its stability and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dibenzo(e,k)acephenanthrylene typically involves the cyclization of precursor aromatic compounds under specific conditions. One common method includes the cyclization of 4-(5-acenapthenyl)butyric acid . The reaction conditions often require the presence of a catalyst and high temperatures to facilitate the formation of the polycyclic structure.

Industrial Production Methods: Industrial production of this compound may involve the use of large-scale organic synthesis techniques. These methods often include the use of high-pressure reactors and specialized catalysts to ensure the efficient formation of the desired polycyclic aromatic hydrocarbon .

Chemical Reactions Analysis

Types of Reactions: Dibenzo(e,k)acephenanthrylene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dibenzo(e,k)acephenanthrylene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Dibenzo(e,k)acephenanthrylene involves its interaction with various molecular targets and pathways. As a polycyclic aromatic hydrocarbon, it can intercalate into DNA, potentially causing mutations and other genetic alterations. It can also generate reactive oxygen species (ROS) through phototoxic reactions, leading to oxidative stress and cellular damage . The specific molecular targets and pathways involved in these processes are still under investigation, but they are believed to include DNA, proteins, and cellular membranes .

Comparison with Similar Compounds

  • Phenanthrene
  • Triphenylene
  • Carbazole
  • Fluorene
  • Benzo[a]pyrene
  • Anthracene
  • Pyrene

Comparison: Dibenzo(e,k)acephenanthrylene is unique among polycyclic aromatic hydrocarbons due to its specific structure and reactivity. Compared to other similar compounds, it exhibits distinct phototoxic properties and a unique pattern of chemical reactivity. For example, while benzo[a]pyrene is well-known for its carcinogenic properties, this compound’s specific interactions with DNA and its ability to generate reactive oxygen species make it a compound of particular interest in both environmental and biological studies .

Properties

IUPAC Name

hexacyclo[11.10.1.02,11.04,9.014,19.020,24]tetracosa-1(24),2,4,6,8,10,12,14,16,18,20,22-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14/c1-2-7-16-13-22-17(12-15(16)6-1)14-23-19-9-4-3-8-18(19)20-10-5-11-21(22)24(20)23/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQIPRLBRNOUOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C4=C5C(=CC=C4)C6=CC=CC=C6C5=CC3=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30174607
Record name Dibenzo(e,k)acephenanthrylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30174607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206-06-4
Record name Naphtho[2,3-b]fluoranthene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenzo(e,k)acephenanthrylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000206064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(e,k)acephenanthrylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30174607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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